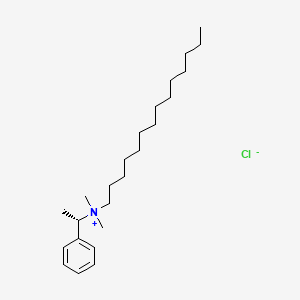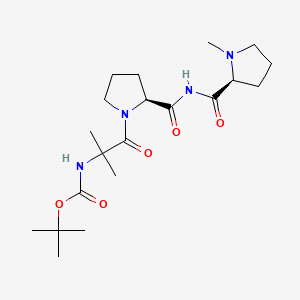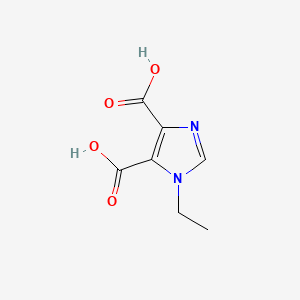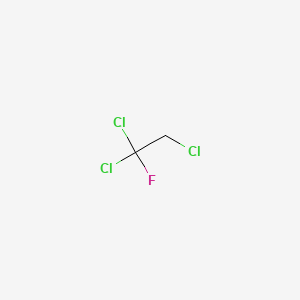
1,1,2-Trichloro-1-fluoroethane
説明
1,1,2-Trichloro-1-fluoroethane, also known as this compound, is a useful research compound. Its molecular formula is C2H2Cl3F and its molecular weight is 151.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nuclear Magnetic Resonance Spectroscopy
1,1,2-Trichloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy to determine the ground-state energies and rates of interconversion of its rotational isomers. This research contributes to our understanding of molecular structures and dynamics in halogenated ethanes, an important class of compounds in chemistry (Weigert et al., 1970).
Electrosynthesis Applications
Research has explored the electrosynthesis of various compounds from 1,1,2-trichloro-1,2,2-trifluoroethane, including trifluoroethene and difluoroethene. This indicates its potential use in synthesizing new chemical compounds using electrochemical methods (Cabot et al., 1997).
Phase Separation in Manufacturing
The compound plays a role in the manufacturing of materials like poly(vinylidene fluoride), where it is used in conjunction with hydrogen fluoride. Understanding the liquid-liquid equilibria of systems involving 1,1-dichloro-1-fluoroethane is crucial for designing efficient phase separators in these manufacturing processes (Kang & Lee, 1995).
Catalytic Reactions
This compound undergoes various catalytic reactions, such as disproportionation and isomerization, especially in the presence of hydrogen fluoride. These reactions are significant in the context of industrial chemistry and environmental science (Blanchard et al., 1990).
Spectroscopic Analysis
Its utility extends to spectroscopic analysis as well, where high-resolution infrared absorption cross-sections of related compounds like 1,1-dichloro-1-fluoroethane are important for monitoring atmospheric pollutants and understanding chemical interactions (Harrison, 2019).
作用機序
Target of Action
Similar compounds have been known to interact with the ozone layer in the atmosphere .
Mode of Action
It is known that similar compounds can be broken up by ultraviolet radiation, generating chlorine radicals (cl•), which initiate degradation of ozone .
Biochemical Pathways
It is known that similar compounds can lead to the degradation of ozone in the atmosphere .
Pharmacokinetics
The absorption and elimination of 1,1,2-Trichloro-1-fluoroethane can be described by a three-compartment model and the average half-lives of elimination of this compound in breath were 0.22, 2.3 and 29 hours . A physiologically based mathematical model is described for the human inhalation pharmacokinetics of this compound .
Result of Action
Similar compounds have been known to contribute to the depletion of the ozone layer .
特性
IUPAC Name |
1,1,2-trichloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230897 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-95-0 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2-Trichloro-1-fluoroethane interact with the α-Cr2O3 (101̅2) surface?
A1: The research demonstrates that this compound undergoes dehalogenation when exposed to the α-Cr2O3 (101̅2) surface. [] This interaction primarily involves the cleavage of the C-Cl bond at the CFCl2-end of the molecule. This leads to the formation of a -CFClCH2Cl haloalkyl intermediate bound to the surface. [] Subsequent reactions result in the release of CFCl=CH2 (chlorofluoroethylene) and HC≡CH (acetylene) as gaseous products. []
Q2: What happens to the chlorine atoms removed from this compound during this process?
A2: The chlorine atoms removed from this compound bind to the five-coordinate Cr3+ sites on the α-Cr2O3 (101̅2) surface. [] This binding effectively "blocks" these sites, leading to the deactivation of the catalytic surface and halting further dehalogenation. [] Interestingly, the study found no evidence of chlorine replacing lattice oxygen on the surface under the experimental conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


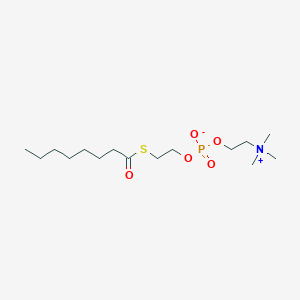




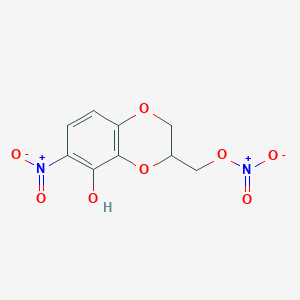
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
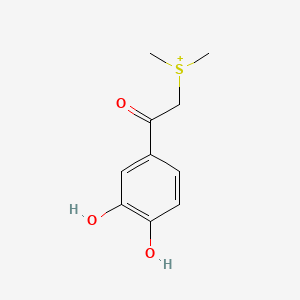


![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)
